3-Ethyl-3-hexene

描述

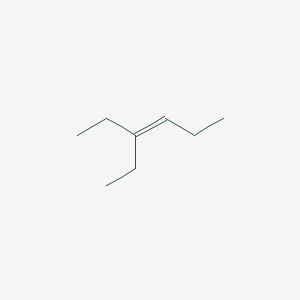

3-Ethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene characterized by a double bond between the third and fourth carbon atoms in the hexane chain, with an ethyl group attached to the third carbon. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

准备方法

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-hexene can be synthesized through various methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 3-ethyl-3-hexanol using a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures. This reaction proceeds via an E1 or E2 mechanism, depending on the conditions.

Alkylation of Alkenes: Another method involves the alkylation of 1-hexene with ethyl chloride in the presence of a strong base like sodium amide.

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are often used to facilitate the reaction under controlled conditions.

化学反应分析

Types of Reactions: 3-Ethyl-3-hexene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon results in the formation of 3-ethylhexane.

Substitution: Halogenation reactions with halogens like chlorine or bromine can occur, leading to the formation of dihalogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Oxidation: 3-ethyl-3-hexanol, 3-ethylhexanal, 3-ethylhexanoic acid

Reduction: 3-ethylhexane

Substitution: 3,3-dichlorohexane, 3,3-dibromohexane

科学研究应用

Chemical Properties and Structure

3-Ethyl-3-hexene is characterized by its molecular formula C8H16, a molecular weight of 112.21 g/mol, and a double bond located at the third carbon atom. The structural representation is crucial for understanding its reactivity and applications:

- Molecular Formula : C8H16

- CAS Registry Number : 16789-51-8

- IUPAC Name : 3-Ethylhex-3-ene

Synthetic Applications

Polymer Production

One of the primary applications of this compound is in the production of polymers. It serves as a comonomer in the synthesis of polyolefins, enhancing properties such as flexibility and strength. Its branched structure allows for lower density and improved impact resistance compared to linear alkenes.

| Polymer Type | Properties Enhanced |

|---|---|

| Polyethylene | Flexibility, toughness |

| Polypropylene | Impact resistance, thermal stability |

Case Study: Ethylene Copolymerization

A study demonstrated that incorporating this compound into polyethylene results in materials with superior mechanical properties suitable for packaging applications. The copolymer exhibited enhanced tear resistance and elongation at break compared to standard polyethylene .

Chemical Reactions

Hydroformylation

this compound can undergo hydroformylation to produce aldehydes, which are valuable intermediates in the synthesis of alcohols and acids. The reaction involves the addition of carbon monoxide and hydrogen in the presence of a catalyst.

| Reaction Type | Product |

|---|---|

| Hydroformylation | 2-Ethylheptanal |

This transformation allows for the production of higher-value chemicals from readily available alkenes.

Environmental Applications

Biodegradable Plastics

Research indicates that this compound can be used in developing biodegradable plastics. By modifying traditional plastic formulations with this compound, scientists aim to create materials that degrade more rapidly in the environment without compromising performance.

Case Study: Biodegradable Polyethylene Blends

A recent study explored blends of polyethylene with this compound derivatives, demonstrating improved biodegradability while maintaining mechanical integrity suitable for consumer products .

Industrial Uses

Fuel Additives

Due to its octane rating-enhancing properties, this compound is being investigated as a potential additive for fuels. Its incorporation could lead to improved combustion efficiency and reduced emissions.

作用机制

The mechanism of action of 3-ethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and conditions.

相似化合物的比较

- 3-Methyl-3-hexene

- 3-Ethyl-1-hexene

- 3,3-Dimethyl-1-pentene

Comparison: 3-Ethyl-3-hexene is unique due to the position of its double bond and the ethyl group on the third carbon. This structural arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in reactions due to steric and electronic effects.

生物活性

3-Ethyl-3-hexene (C8H16) is a branched alkene characterized by its double bond at the third carbon and an ethyl group attached to the same carbon. This compound has garnered interest due to its potential biological activities, including its role in various chemical reactions and its effects on biological systems. Understanding its biological activity is crucial for its applications in fields such as pharmacology, toxicology, and industrial chemistry.

- Molecular Formula: C8H16

- Molecular Weight: 112.2126 g/mol

- CAS Registry Number: 16789-51-8

- IUPAC Name: 3-Ethylhex-3-ene

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

Toxicity Studies

Toxicity studies have revealed that alkenes like this compound can exhibit various degrees of toxicity depending on their structure and concentration. Key findings include:

- Acute Toxicity: The compound has been evaluated for acute toxicity, with results indicating potential central nervous system (CNS) effects at high concentrations. Specific studies have focused on lethality and anesthetic effects associated with exposure to similar alkenes .

- Chronic Exposure Effects: Long-term exposure to alkenes can lead to cumulative toxic effects, including respiratory issues and skin irritation. The implications of such findings suggest that while short-term exposure may be manageable, chronic exposure could pose significant health risks .

Metabolic Pathways

Research into the metabolic pathways of this compound indicates that it undergoes various transformations in biological systems, which can influence its biological activity:

- Biotransformation: The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that may exhibit different biological activities compared to the parent compound .

- Pharmacokinetics: In silico studies have shown that the pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for assessing its therapeutic potential .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several alkenes, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against specific strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its hydrophobic nature.

Case Study 2: Insecticidal Properties

Research has also explored the insecticidal properties of volatile organic compounds derived from plants, including those containing alkenes like this compound. The findings suggested that these compounds could serve as natural insect repellents or pesticides due to their ability to interfere with insect metabolic processes .

Table 1: Summary of Toxicity Data for Alkenes

| Compound | Acute Lethality | CNS Effects | Skin Irritation |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Similar Alkene A | High | Yes | No |

| Similar Alkene B | Low | No | Yes |

Table 2: Metabolic Pathways of this compound

| Pathway | Enzyme Involved | Product |

|---|---|---|

| Hydroxylation | Cytochrome P450 | Hydroxylated Metabolite |

| Conjugation | UDP-glucuronosyltransferase | Glucuronide Conjugate |

属性

IUPAC Name |

3-ethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJLDZJNMXNESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168424 | |

| Record name | 3-Ethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16789-51-8 | |

| Record name | 3-Ethyl-3-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。